2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Overview
Description
2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with a methylsulfinyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of appropriate thiosemicarbazides with trifluoromethylating agents. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trifluoromethyl iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Methylsulfinyl)-1,3,4-thiadiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)-1,3,4-thiadiazole:
Uniqueness: 2-(Methylsulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of both the methylsulfinyl and trifluoromethyl groups, which confer distinct chemical properties. The combination of these groups enhances the compound’s stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-methylsulfinyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2OS2/c1-12(10)3-9-8-2(11-3)4(5,6)7/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYSURGMSJMTBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NN=C(S1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458345 |
Source
|
Record name | 2-(Methanesulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65439-30-7 |
Source
|
Record name | 2-(Methanesulfinyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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